1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-11-3-1-10(2-4-11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJNPWUVMYTPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. For instance, a compound with a similar structure was found to target Heme oxygenase 1.
Mode of Action
For instance, compounds with similar structures have been found to exhibit antioxidant and immunomodulatory effects.
Biochemical Pathways
For instance, a compound with a similar structure was found to lower reactive oxygen species (ROS) levels and boost the glutathione system.
Biological Activity
1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The structure of the compound is characterized by the presence of a thiadiazole moiety and a piperazine ring, which contribute to its biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. A series of compounds based on the thiadiazole scaffold were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Notably:
- Cytotoxicity Assay : The compounds showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against the tested cell lines, indicating potent activity .
- Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins (Bax) and caspases .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4e | 5.36 | MCF-7 |
| 4i | 2.32 | HepG2 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have shown that various thiadiazole derivatives possess activity against a range of pathogens:
- Bacterial Strains : Compounds were effective against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : Some derivatives exhibited MIC values as low as 10 µg/mL against resistant strains .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been explored through in vitro assays:
- Inhibition of Pro-inflammatory Cytokines : Compounds significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages.
- Mechanism : The anti-inflammatory effects are likely due to the inhibition of NF-kB signaling pathways .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been assessed using established animal models:
- Evaluation Methods : The maximal electroshock (MES) and pentylenetetrazol (PTZ) tests were employed.
- Results : Certain compounds demonstrated over 70% inhibition in seizure activity compared to standard drugs like phenytoin .
Case Studies
-
Cytotoxicity in Cancer Models :
- A study evaluated the effects of several thiadiazole derivatives on MCF-7 and HepG2 cells. The results indicated that modifications in the piperazine ring significantly enhanced cytotoxicity.
-
Antimicrobial Screening :
- A series of synthesized thiadiazole derivatives were tested against clinical isolates of bacteria. Results showed that compounds with electron-withdrawing groups exhibited superior antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Impact on Pharmacokinetics :
- Thiadiazole vs. Oxadiazole : The oxadiazole analog () exhibits higher stability due to reduced ring strain and improved hydrogen-bonding capacity compared to thiadiazole derivatives .
- Substituent Effects :
- 4-Chlorophenyl : Enhances lipophilicity (logP ~2.8), favoring blood-brain barrier penetration (inferred from ).
- 3-Nitrophenyl : Introduces redox-active groups, which may correlate with cytotoxicity ().
Kinase Inhibition: Fluorophenyl analogs () demonstrate activity in kinase inhibition studies, implying that halogen positioning influences target selectivity .
Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution of 4,5-dichloro-1,2,4-thiadiazole with piperazine (). Derivatives with para-substituted aryl groups are more readily purified (e.g., normal-phase chromatography in ).
Q & A
Basic Synthesis and Characterization
Q: What are the common synthetic routes for preparing 1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine, and how are intermediates characterized? A: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides or using Lawesson’s reagent (used in analogous thiadiazole syntheses) .
- Step 2: Introduction of the 4-chlorophenylmethyl group via alkylation or nucleophilic substitution.
- Step 3: Piperazine coupling using Mitsunobu or Buchwald-Hartwig reactions, as seen in similar piperazine-thiadiazole hybrids .
Characterization: - Elemental analysis and spectral data (e.g., H/C NMR, IR) confirm structure .
- HPLC/GC-MS ensures purity (>95%) .
Advanced Synthesis: Optimizing Yield and Purity
Q: How can reaction conditions be optimized to address low yields or impurities in the final product? A: Key parameters:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thiadiazole-piperazine coupling .
- Catalysts: Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in aryl-piperazine bonds .
- Temperature control: Gradual heating (60–80°C) minimizes side reactions in thiadiazole formation .
Example: A 20% yield improvement was achieved using microwave-assisted synthesis for analogous piperazine derivatives .
Basic Biological Activity Screening
Q: What biological activities are associated with this compound, and how are they assayed? A: Reported activities include:
- Antimicrobial: Tested via agar diffusion against S. aureus and E. coli (MIC = 8–32 µg/mL) .
- Antiplatelet: Measured using ADP-induced platelet aggregation assays (IC ~10 µM) .
- CNS modulation: Evaluated in rodent models for antidepressant/anxiolytic effects .
Advanced SAR: Impact of Substituents on Antidepressant Activity
Q: How do structural modifications (e.g., substituents on the piperazine ring) influence antidepressant potency? A: SAR studies reveal:
- Molecular docking identifies H-bond interactions with serotonin transporters .
- In vivo behavioral assays (e.g., forced swim test) validate efficacy .
Basic Analytical Quantification
Q: What analytical methods are used to quantify this compound in research settings? A: Standard protocols:
- Acid-base titration: 0.1N HClO in glacial acetic acid quantifies basic nitrogen atoms (accuracy ±2%) .
- GC-MS: Limits of detection (LOD) = 0.1 µg/mL; used for trace analysis in biological matrices .
Advanced Analytical Challenges: Degradation Products
Q: How can degradation products (e.g., under acidic conditions) be identified and mitigated? A: Strategies include:
- Forced degradation studies: Expose the compound to HCl (0.1M, 70°C) and analyze via LC-QTOF-MS .
- Stabilizers: Co-formulation with cyclodextrins reduces hydrolysis of the thiadiazole ring .
Basic Role in CO2_22 Capture Systems
Q: How does this compound enhance CO capture efficiency in flue gas treatment? A: As a promoter in potassium carbonate (KCO) solvents:
- Increases CO absorption rate by 40% via carbamate formation .
- Improves thermal stability (>100°C) compared to MEA .
Advanced CO2_22 Capture: Balancing Efficiency and Stability
Q: What operational parameters optimize CO capture while minimizing solvent loss? A: Critical factors:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 40–50°C | Higher temps increase absorption but accelerate degradation . |
| Piperazine conc. | 5–10 wt% in KCO | Excess piperazine precipitates at low pH . |
| Design: PTFE hollow fiber membranes reduce solvent evaporation by 30% . |
Data Contradictions: Toxicity vs. Activity
Q: How can researchers resolve contradictions between reduced toxicity and diminished biological activity in modified derivatives? A: Case study: Beta-cyclodextrin-modified derivatives show:
- Lower toxicity (LD >500 mg/kg vs. 250 mg/kg for parent compound) but reduced antiplatelet activity (IC 15 µM vs. 10 µM) .
Solutions: - Prodrug design: Mask polar groups to improve membrane permeability .
- Co-administration: Combine with adjuvants (e.g., P-glycoprotein inhibitors) .
Computational Design: Predicting pKa and Bioavailability
Q: How can in silico tools guide the design of derivatives with improved bioavailability? A: Workflow:
pKa prediction: MoKa software accurately predicts piperazine pKa (error <0.5 units) using QSAR models .
LogP optimization: Introduce hydrophobic groups (e.g., fluorinated aryl) to enhance blood-brain barrier penetration .
MD simulations: Assess binding stability with target proteins (e.g., 5-HT receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
